Lipophilicity Gain over Quinolin-6-amine
N-(Cyclopropylmethyl)quinolin-6-amine exhibits a calculated LogP of 3.06 , which is approximately 1.8–1.9 log units higher than that of the parent quinolin-6-amine (estimated LogP ~1.2–1.5) [1]. This increased lipophilicity, driven by the cyclopropylmethyl substituent, is predictive of enhanced passive membrane permeability and altered tissue distribution, offering a distinct advantage in central nervous system (CNS) and intracellular target applications where quinolin-6-amine's lower LogP may limit bioavailability [2].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 3.06 |
| Comparator Or Baseline | Quinolin-6-amine (CAS 580-15-4): Estimated LogP ~1.2–1.5 |
| Quantified Difference | Increase of ~1.8 log units (approximately 60-fold higher octanol-water partition coefficient) |
| Conditions | Calculated LogP values (ChemAxon/Chemicalize or similar software); no experimental LogP data available |
Why This Matters
For procurement decisions in CNS-targeted drug discovery, the higher LogP of the cyclopropylmethyl analog indicates superior potential for blood-brain barrier penetration compared to the unsubstituted parent compound.
- [1] PubChem. Quinolin-6-amine. Compound Summary. CID 11373. Estimated LogP. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/11373 View Source
- [2] Arnott JA, Planey SL. The influence of lipophilicity in drug discovery and design. Expert Opin Drug Discov. 2012;7(10):863-875. doi:10.1517/17460441.2012.714363 View Source
